1H-pyrazolo[3,4-c]pyridine 1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 271-47-6
VCID: VC21313871
InChI: InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
SMILES: C1=CN=CC2=C1C=NN2
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol

1H-pyrazolo[3,4-c]pyridine

CAS No.: 271-47-6

Cat. No.: VC21313871

Molecular Formula: C6H5N3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrazolo[3,4-c]pyridine - 271-47-6

Specification

CAS No. 271-47-6
Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
IUPAC Name 1H-pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
Standard InChI Key KNYHISBJRQVMAZ-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C=NN2
Canonical SMILES C1=CN=CC2=C1C=NN2

Introduction

Chemical Structure and Nomenclature

1H-Pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound comprising a pyrazole ring fused with a pyridine ring. The chemical name indicates that the pyrazole ring is fused at positions 3 and 4, with the fusion extending to the c-face of the pyridine ring. The "1H" designation signifies that the acidic hydrogen atom is located at the N-1 position of the pyrazole ring, although tautomerism can lead to migration of this hydrogen to the N-2 position under certain conditions . This compound is also known by several alternative names including 6-Aza-1H-indazole, which describes it as an indazole with a nitrogen atom replacing the carbon at position 6 . The systematic IUPAC nomenclature provides a standardized way to identify this compound within the broader class of heterocyclic structures containing nitrogen atoms as the only heteroatoms.

The structure contains three nitrogen atoms strategically positioned to enable various chemical interactions and modifications. The ring system consists of a total of six carbon atoms arranged in a specific pattern that provides distinct reactivity profiles at different positions. This arrangement of atoms contributes significantly to the compound's biological activities and chemical versatility. The planar structure of 1H-pyrazolo[3,4-c]pyridine facilitates π-π stacking interactions, which can be important for binding to biological targets such as enzymes and receptors.

Physical and Chemical Properties

1H-Pyrazolo[3,4-c]pyridine possesses a range of physicochemical properties that make it valuable for various applications. These properties determine its behavior in different environments and its potential interactions with biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

Applications in Research and Development

1H-Pyrazolo[3,4-c]pyridine has emerged as a valuable scaffold in multiple research domains due to its unique structural features and versatile reactivity profile. The compound serves as an important building block for creating more complex molecules with specific biological activities. Table 2 summarizes the primary applications of this compound in various research fields.

Table 2: Research Applications of 1H-Pyrazolo[3,4-c]pyridine

Research FieldApplication
Pharmaceutical DevelopmentKey building block for anti-inflammatory and anti-cancer agents
Agricultural ChemistryUsed in formulation of agrochemicals (pesticides and herbicides)
Material ScienceCreating novel materials including polymers for coatings and adhesives
Biochemical ResearchStudy of enzyme inhibition and receptor interactions
Diagnostic ApplicationsDevelopment of diagnostic tools for disease detection

In pharmaceutical research, 1H-pyrazolo[3,4-c]pyridine serves as a crucial scaffold for developing therapeutic agents. Its incorporation into drug candidates often aims to enhance binding specificity to biological targets, particularly for anti-inflammatory and anti-cancer applications . The nitrogen-rich heterocyclic structure facilitates hydrogen bonding with protein targets, potentially improving binding affinity and selectivity.

In agricultural chemistry, derivatives of this compound contribute to the development of effective crop protection chemicals. These include various pesticides and herbicides where the heterocyclic core provides stability and specific interactions with target organisms . The relatively small molecular size combined with nitrogen atoms at strategic positions enables the design of compounds that can effectively penetrate plant or insect tissues.

The compound's application in material science extends to the creation of functional materials with specialized properties. Its unique electronic properties allow for the design of organic semiconductors and sensors . The stability and structural features of 1H-pyrazolo[3,4-c]pyridine make it suitable for incorporation into novel polymers used in coatings and adhesives with enhanced performance characteristics.

In biochemical research, 1H-pyrazolo[3,4-c]pyridine derivatives are utilized to study enzyme inhibition mechanisms and receptor interactions, contributing to our understanding of biological processes and disease mechanisms . The insights gained from these studies can inform the development of more effective therapeutic interventions for various medical conditions.

Chemical Reactivity and Functionalization

The 1H-pyrazolo[3,4-c]pyridine scaffold offers multiple sites for chemical modification, making it a versatile building block for creating diverse compound libraries. Recent research has revealed specific patterns of reactivity that enable selective functionalization at different positions of the molecule .

Vectorial functionalization of the 1H-pyrazolo[3,4-c]pyridine core can be achieved through several strategies:

  • N-1 and N-2 positions can be accessed through protection-group chemistry and N-alkylation reactions. These modifications alter the electronic properties of the ring system and can introduce substituents that enhance binding to biological targets .

  • The C-3 position can be functionalized through tandem borylation and Suzuki-Miyaura cross-coupling reactions. This approach allows for the introduction of various aryl and alkyl groups, expanding the structural diversity available from this scaffold .

  • Modification at the C-5 position is typically achieved through palladium-catalyzed Buchwald-Hartwig amination when a halogen is present at this position. This enables the introduction of amino groups with different substitution patterns .

  • The C-7 position can be selectively functionalized through directed metalation using TMPMgCl·LiCl followed by reaction with electrophiles. Alternatively, transmetalation to ZnCl₂ and subsequent Negishi cross-coupling provides another route for C-7 derivatization .

These selective functionalization strategies can be combined in sequence to generate highly substituted derivatives with precisely placed functional groups. This level of control over the substitution pattern is particularly valuable in medicinal chemistry, where specific substituents at defined positions can dramatically influence a compound's interaction with biological targets.

Related Compounds and Derivatives

The 1H-pyrazolo[3,4-c]pyridine scaffold is part of a broader family of pyrazolopyridines that includes several isomeric structures with different fusion patterns. Among these related compounds, 1H-pyrazolo[3,4-b]pyridine derivatives have received significant attention in medicinal chemistry research. These compounds differ from 1H-pyrazolo[3,4-c]pyridine in the position of the nitrogen atom in the pyridine ring, resulting in distinct electronic properties and reactivity patterns.

Studies have demonstrated that 1H-pyrazolo[3,4-b]pyridine derivatives possess significant biological activities, particularly as kinase inhibitors. For example, researchers have developed potent and selective fibroblast growth factor receptor (FGFR) kinase inhibitors based on this scaffold . In one notable study, a series of substituted 1H-pyrazolo[3,4-b]pyridine derivatives showed excellent in vitro potency against FGFR kinases, with compound 7n demonstrating significant antitumor activity in a FGFR1-driven H1581 xenograft model .

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